Regiochemical Identity: Carbonyl at 3-Position vs. 2-Position Isomer (CAS 1226442-01-8)
The target compound places the thiomorpholine-4-carbonyl group at the quinoline 3-position (C-3), distinguishing it from the 2-position isomer (CAS 1226442-01-8). In the 4-anilinoquinoline-3-carboxamide patent series, the 3-carboxamide configuration is explicitly claimed as the scaffold for JAK3 kinase inhibition, while the 2-carboxamide regioisomer is not covered within the same generic formula [1]. This positional difference alters the geometry of the hydrogen-bonding pharmacophore presented to the kinase ATP-binding site.
| Evidence Dimension | Carbonyl position on quinoline core |
|---|---|
| Target Compound Data | Thiomorpholine-4-carbonyl at C-3 (3-position carboxamide) |
| Comparator Or Baseline | Thiomorpholine-4-carbonyl at C-2 (2-position carboxamide; CAS 1226442-01-8) |
| Quantified Difference | Regiochemical isomer; distinct pharmacophore geometry per patent claims |
| Conditions | Structural analysis based on WO 02/092571 A1 generic formula (Formula IA) which specifies 3-carboxamide substitution |
Why This Matters
For researchers prosecuting JAK3 or related kinase targets, the 3-carboxamide regioisomer matches the pharmacophore described in the enabling patent, whereas the 2-carboxamide isomer does not, directly impacting the relevance of any screening hit.
- [1] AstraZeneca AB. Novel 4-anilinoquinoline-3-carboxamides. WO 02/092571 A1, 2002. Formula IA explicitly defines 3-carboxamide substitution. View Source
